![molecular formula C17H12N4O4 B11532839 N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}pyridine-4-carbohydrazide](/img/structure/B11532839.png)
N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}pyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}pyridine-4-carbohydrazide is a chemical compound that belongs to the class of hydrazones. It is characterized by the presence of a furan ring substituted with a nitrophenyl group and a pyridine ring connected through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}pyridine-4-carbohydrazide typically involves the condensation reaction between 5-(2-nitrophenyl)furan-2-carbaldehyde and pyridine-4-carbohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or chlorinating agents.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated furan derivatives.
Scientific Research Applications
N’-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}pyridine-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and other biological macromolecules.
Mechanism of Action
The mechanism of action of N’-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazone linkage can form hydrogen bonds with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
N’-{(E)-[5-(2-nitrophenyl)-2-furyl]methylene}isonicotinohydrazide: Similar structure but with an isonicotinohydrazide moiety.
5-(2-Nitrophenyl)furfural: A precursor in the synthesis of various furan derivatives.
Uniqueness
N’-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}pyridine-4-carbohydrazide is unique due to its combination of a nitrophenyl-substituted furan ring and a pyridine ring connected through a hydrazone linkage. This unique structure imparts specific electronic and steric properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C17H12N4O4 |
|---|---|
Molecular Weight |
336.30 g/mol |
IUPAC Name |
N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H12N4O4/c22-17(12-7-9-18-10-8-12)20-19-11-13-5-6-16(25-13)14-3-1-2-4-15(14)21(23)24/h1-11H,(H,20,22)/b19-11+ |
InChI Key |
USSPHYLTCGQQGO-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=N/NC(=O)C3=CC=NC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


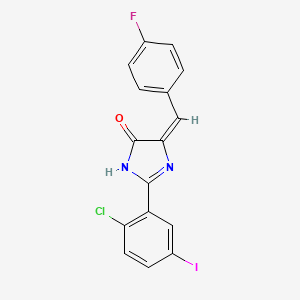
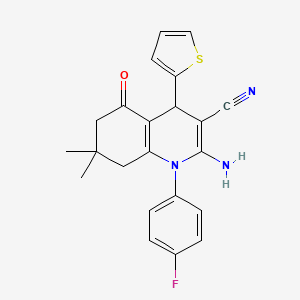
![6-Amino-4-(5-bromo-2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11532774.png)
![2-[N-(2,5-Dimethylphenyl)benzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide](/img/structure/B11532779.png)
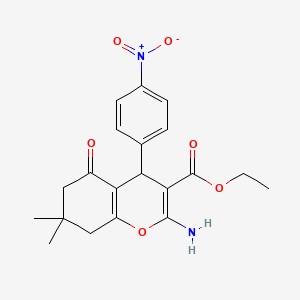

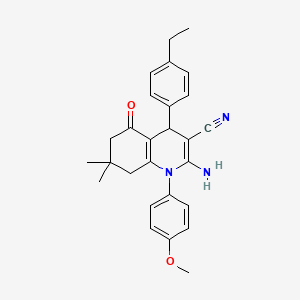
![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide](/img/structure/B11532790.png)
![2-{[(E)-(4-iodophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11532797.png)
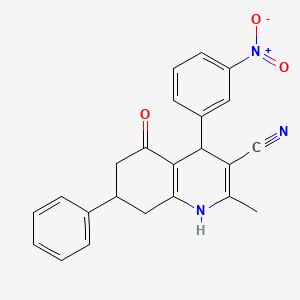
![2-(4-chlorophenoxy)-N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11532807.png)
![4-bromo-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11532815.png)
![N'-[(E)-(2-iodophenyl)methylidene]-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide](/img/structure/B11532816.png)
![3,5-dimethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B11532824.png)
